{[5-(4,5-DIBROMO-2-THIENYL)-4-ETHYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}METHYL CYANIDE
Overview
Description
{[5-(4,5-DIBROMO-2-THIENYL)-4-ETHYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}METHYL CYANIDE is a complex organic compound featuring a unique combination of brominated thiophene, triazole, and acetonitrile groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {[5-(4,5-DIBROMO-2-THIENYL)-4-ETHYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}METHYL CYANIDE typically involves multiple steps:
Formation of the Brominated Thiophene: The starting material, thiophene, undergoes bromination using bromine or N-bromosuccinimide (NBS) to introduce bromine atoms at the 4 and 5 positions.
Synthesis of the Triazole Ring: The brominated thiophene is then reacted with ethyl hydrazinecarboxylate to form the triazole ring through a cyclization reaction.
Thioether Formation: The triazole-thiophene intermediate is treated with a thiol reagent, such as thiourea, to introduce the thioether linkage.
Acetonitrile Introduction: Finally, the compound is reacted with acetonitrile under basic conditions to yield the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thioether linkage.
Reduction: Reduction reactions can target the bromine atoms or the nitrile group.
Substitution: The bromine atoms in the thiophene ring can be substituted with various nucleophiles, such as amines or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide (NaOH), and are conducted in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products
Oxidation: Oxidized derivatives of the thioether group.
Reduction: Reduced forms of the nitrile group or debrominated thiophene derivatives.
Substitution: Various substituted thiophene derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, {[5-(4,5-DIBROMO-2-THIENYL)-4-ETHYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}METHYL CYANIDE is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential as a pharmacophore. The presence of the triazole ring and the brominated thiophene moiety makes it a candidate for the development of new drugs with antimicrobial, antifungal, or anticancer properties.
Industry
In industrial applications, the compound can be used in the development of advanced materials, such as organic semiconductors or photovoltaic cells, due to its electronic properties.
Mechanism of Action
The mechanism of action of {[5-(4,5-DIBROMO-2-THIENYL)-4-ETHYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}METHYL CYANIDE depends on its application. In medicinal chemistry, it may interact with specific enzymes or receptors, inhibiting their activity or modulating their function. The brominated thiophene and triazole groups can engage in hydrogen bonding, π-π stacking, and other non-covalent interactions with biological targets.
Comparison with Similar Compounds
Similar Compounds
4-Iodobenzoic acid:
tert-Butyl carbamate: A compound used in the synthesis of protected amines and other nitrogen-containing molecules.
Uniqueness
What sets {[5-(4,5-DIBROMO-2-THIENYL)-4-ETHYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}METHYL CYANIDE apart is the combination of brominated thiophene and triazole moieties, which confer unique electronic and steric properties. This makes it particularly valuable in the development of new materials and pharmaceuticals.
Properties
IUPAC Name |
2-[[5-(4,5-dibromothiophen-2-yl)-4-ethyl-1,2,4-triazol-3-yl]sulfanyl]acetonitrile | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8Br2N4S2/c1-2-16-9(7-5-6(11)8(12)18-7)14-15-10(16)17-4-3-13/h5H,2,4H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KPOKYCWIWLHPFT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NN=C1SCC#N)C2=CC(=C(S2)Br)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8Br2N4S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.1 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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